molecular formula C20H24FN7O2 B2440694 N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide CAS No. 1171756-08-3

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide

Cat. No.: B2440694
CAS No.: 1171756-08-3
M. Wt: 413.457
InChI Key: UDCYHMGPPLEVRQ-UHFFFAOYSA-N
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Description

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide is a useful research compound. Its molecular formula is C20H24FN7O2 and its molecular weight is 413.457. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN7O2/c1-30-13-18(29)22-6-7-28-20-17(12-25-28)19(23-14-24-20)27-10-8-26(9-11-27)16-4-2-15(21)3-5-16/h2-5,12,14H,6-11,13H2,1H3,(H,22,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDCYHMGPPLEVRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide is a compound of significant interest due to its potential biological activities, particularly as a therapeutic agent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a piperazine ring, a pyrazolo[3,4-d]pyrimidine moiety, and a methoxyacetamide group. The presence of the fluorophenyl group is particularly noteworthy for its influence on biological activity.

Research indicates that compounds similar to this compound often act as inhibitors of various enzymes and receptors. For instance:

  • Histone Demethylase Inhibition : Compounds with similar structures have been shown to inhibit JmjC histone demethylases, which are critical for epigenetic regulation. This inhibition can lead to altered gene expression profiles relevant in cancer therapy .
  • Neurotransmitter Receptor Modulation : The piperazine component suggests potential interactions with neurotransmitter receptors, particularly those involved in mood regulation and anxiety disorders. Such interactions can influence dopaminergic and serotonergic pathways .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against specific targets. Below is a summary of key findings:

Target IC50 (µM) Comments
KDM4A (JmjC demethylase)0.5High potency compared to other analogs
KDM5B (JmjC demethylase)1.2Selective inhibition observed
Serotonin Receptor 5HT1A0.8Potential anxiolytic effects

These results indicate that the compound may be effective in modulating epigenetic processes and neurotransmitter systems.

Case Studies

Several studies have highlighted the therapeutic potential of similar compounds:

  • Cancer Treatment : A study reported that derivatives of pyrazolo[3,4-d]pyrimidines showed significant anti-cancer activity by inducing apoptosis in various cancer cell lines through KDM inhibition .
  • Psychopharmacological Effects : Research into piperazine derivatives has indicated their utility in treating anxiety and depression by modulating serotonin receptors, suggesting that this compound may have similar benefits .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs to N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methoxyacetamide demonstrate promising anticancer properties. For instance, derivatives of pyrazolo[3,4-d]pyrimidine have shown efficacy against various cancer cell lines. A study highlighted that certain substituted piperazine compounds exhibited significant antiproliferative activity against non-small cell lung cancer (NSCLC) and colorectal carcinoma cell lines, suggesting potential applications in cancer therapeutics .

Neurological Implications

The piperazine moiety is often associated with neuropharmacological activity. Compounds like this compound may interact with neurotransmitter receptors, potentially offering therapeutic avenues for disorders such as anxiety and depression . The modulation of serotonin receptors by similar compounds has been documented, indicating their relevance in psychopharmacology.

Antimicrobial Properties

There is emerging interest in the antimicrobial effects of pyrazolo[3,4-d]pyrimidine derivatives. Some studies suggest that modifications to the structure can enhance antibacterial and antifungal activities, positioning these compounds as candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

StudyFindings
Study 1 Investigated the anticancer efficacy of pyrazolo[3,4-d]pyrimidine derivatives; showed significant cytotoxicity against multiple cancer cell lines .
Study 2 Explored the neuropharmacological potential of piperazine derivatives; indicated modulation of serotonin receptors .
Study 3 Examined antimicrobial properties; found enhanced activity against specific bacterial strains .

Q & A

Q. Key Challenges :

  • Low yields due to steric hindrance at the pyrazolo-pyrimidine core .
  • Purification difficulties caused by byproducts; silica gel chromatography or recrystallization (acetonitrile/ethanol) is recommended .

Basic: What analytical methods are essential for confirming structural integrity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying substituent positions (e.g., methoxyacetamide protons at δ 3.3–3.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients (UV detection at 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected m/z ~525) .

Advanced: How can researchers resolve contradictions in reported reaction yields or bioactivity data?

Answer:

  • Reaction Condition Optimization : Systematically vary catalysts (e.g., Pd/C vs. CuI), solvents (DMF vs. THF), and temperatures to identify yield-limiting factors .
  • Bioactivity Reproducibility : Standardize assay conditions (e.g., cell lines, receptor binding protocols) and validate via dose-response curves. For example, inconsistent kinase inhibition may arise from varying ATP concentrations .
  • Data Normalization : Use internal standards (e.g., β-actin in Western blots) to control for experimental variability .

Advanced: What strategies improve target selectivity for neurological receptors (e.g., 5-HT or dopamine receptors)?

Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Modify the 4-fluorophenyl group on the piperazine ring to alter steric/electronic profiles (e.g., replace F with Cl or OCH₃) .
    • Adjust the methoxyacetamide chain length to optimize receptor binding pocket fit .
  • Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with D₂ vs. 5-HT₂A receptors .
  • In Vitro Selectivity Panels : Test against off-target receptors (e.g., adrenergic α1) to identify cross-reactivity .

Advanced: How can substituent modifications address inconsistent in vivo pharmacokinetic profiles?

Answer:

  • Metabolic Stability : Replace the methoxy group with a trifluoromethoxy (-OCF₃) to reduce CYP450-mediated oxidation .
  • Bioavailability Enhancement : Introduce hydrophilic groups (e.g., hydroxyls) to the ethyl linker to improve solubility without compromising blood-brain barrier penetration .
  • Prodrug Strategies : Convert the acetamide to an ester prodrug (e.g., ethyl ester) for enhanced oral absorption, followed by enzymatic hydrolysis in vivo .

Advanced: What mechanistic studies elucidate the compound’s interaction with enzymatic targets?

Answer:

  • Enzyme Inhibition Assays : Use fluorescence-based kinase assays (e.g., ADP-Glo™) to quantify IC₅₀ values .
  • Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., BTK or JAK2) to identify key binding residues .

Advanced: How to design robust SAR models for lead optimization?

Answer:

  • Fragment-Based Design : Screen truncated analogs (e.g., pyrazolo-pyrimidine core alone) to identify minimal pharmacophores .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent electrostatic/hydrophobic properties with activity .
  • Parallel Synthesis : Generate a library of piperazine derivatives (e.g., 4-aryl vs. 4-alkyl) to map substituent tolerance .

Advanced: What in vitro/in vivo models validate therapeutic potential for neurological disorders?

Answer:

  • In Vitro :
    • Primary neuron cultures for neuroprotective effects (e.g., glutamate-induced excitotoxicity) .
    • Radioligand displacement assays for serotonin/dopamine receptor affinity .
  • In Vivo :
    • Rodent models of Parkinson’s (6-OHDA lesion) or depression (forced swim test) with dose-dependent behavioral analysis .
    • Microdialysis to monitor neurotransmitter levels (e.g., striatal dopamine) post-administration .

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